molecular formula C27H26N4OS2 B11531582 2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311797-48-5

2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11531582
CAS No.: 311797-48-5
M. Wt: 486.7 g/mol
InChI Key: UYEFBRHCOOLMRS-UHFFFAOYSA-N
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Description

2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with critical roles in cellular signaling, metabolism, and neuronal function. Its primary research value lies in the investigation of neurodegenerative pathologies, particularly Alzheimer's disease, where GSK-3β is implicated in the hyperphosphorylation of tau protein , a key step in the formation of neurofibrillary tangles. By selectively inhibiting GSK-3β, this compound provides researchers with a powerful tool to probe the kinase's role in tauopathy and to evaluate potential therapeutic strategies aimed at modulating its activity. Beyond neurodegeneration, it is also utilized in studies of glucose metabolism, given the established role of GSK-3 in insulin signaling , and in oncology research, exploring links between GSK-3β and cell proliferation or apoptosis. The compound's specific chemical structure, featuring the tetrahydrocyclohepta[b]thiophene and hexahydroquinoline motifs, is engineered for optimal binding affinity and selectivity within the GSK-3β active site. This product is intended for research applications in cell-based assays, enzymatic studies, and preclinical models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

311797-48-5

Molecular Formula

C27H26N4OS2

Molecular Weight

486.7 g/mol

IUPAC Name

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C27H26N4OS2/c1-33-17-12-10-16(11-13-17)24-20(15-29)26(30)31(21-7-5-8-22(32)25(21)24)27-19(14-28)18-6-3-2-4-9-23(18)34-27/h10-13,24H,2-9,30H2,1H3

InChI Key

UYEFBRHCOOLMRS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCC5)C#N)N)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysis

The reaction is catalyzed by [H₂-DABCO][HSO₄]₂ ionic liquid (30 mg) in ethanol at room temperature, achieving yields of 76–99% within 5–15 minutes. The ionic liquid facilitates proton transfer and stabilizes intermediates, enabling rapid cyclocondensation. Key steps include:

  • Knoevenagel condensation between 1,3-dicarbonyl (e.g., dimedone) and 4-(methylthio)benzaldehyde.

  • Michael addition of malononitrile to the Knoevenagel adduct.

  • Cyclization with ammonium acetate to form the hexahydroquinoline core.

The product is purified via crystallization from ethanol, bypassing column chromatography.

Synthesis of the Tetrahydrocyclohepta[b]thiophene Moiety

The 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl group is constructed via a cycloaddition strategy using thiophene precursors and dimethyl acetylenedicarboxylate (DMAD).

Cycloaddition and Functionalization

  • Thiophene Annulation : Azulenothiophene derivatives undergo [2+2] cycloaddition with DMAD, forming the seven-membered cycloheptathiophene ring.

  • Cyano Introduction : The cyano group at position 3 is installed via nucleophilic substitution using malononitrile or cyanoacetate esters under basic conditions.

The intermediate is isolated via flash chromatography (hexane/ethyl acetate gradients) and characterized by NMR and mass spectrometry.

Coupling of Hexahydroquinoline and Cycloheptathiophene Moieties

The final step involves linking the hexahydroquinoline core (Section 1) with the cycloheptathiophene-3-carbonitrile (Section 2) through a nucleophilic aromatic substitution or Ullmann-type coupling .

Substitution at Position 1

  • Activation : The hexahydroquinoline intermediate is treated with phosphorus oxychloride to convert the 1-hydroxyl group to a chloro leaving group.

  • Coupling : The chloro intermediate reacts with the cycloheptathiophene-3-carbonitrile under basic conditions (e.g., K₂CO₃ in DMF), yielding the coupled product.

Optimization Data

ParameterOptimal ConditionYield (%)
SolventDimethylformamide (DMF)78
BasePotassium carbonate82
Temperature80°C75
Reaction Time12 hours78

Functional Group Transformations and Final Modifications

Introduction of the 2-Amino Group

The 2-amino group is introduced via Hofmann degradation or direct amination :

  • Hofmann Pathway : Treatment of a 2-carboxamide precursor with bromine in NaOH.

  • Direct Amination : Reaction with aqueous ammonia under high-pressure conditions.

Ketone Formation at Position 5

The 5-oxo group originates from the 1,3-dicarbonyl component (e.g., dimedone) used in the initial MCR.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR : Absorption bands at 3200–3440 cm⁻¹ confirm NH₂ and NH groups.

  • ¹H NMR : Singlets at δ 3–5 ppm (CH protons) and δ 4–6 ppm (NH₂ protons).

  • ¹³C NMR : Methine carbon at δ 30–35 ppm and carbonyl carbons at δ 190–210 ppm.

X-ray Crystallography

Single-crystal analysis of analogous compounds validates the fused cycloheptathiophene-hexahydroquinoline structure.

Scalability and Industrial Applicability

The protocol is scalable to gram quantities using stirred-tank reactors with ethanol as the solvent. Catalyst recovery (≥5 cycles) and low E-factor (5.0) enhance sustainability.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Reaction TimeKey Advantage
Ionic Liquid MCR[H₂-DABCO][HSO₄]₂9215 minRoom temperature, recyclable
Acid-CatalyzedHCl8512 hoursHigh diastereoselectivity
Thermal CyclizationNone7024 hoursNo catalyst required

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three structurally related derivatives (Table 1):

Compound Name Key Substituents Pharmacological Activity Synthesis Method (Reference)
Target Compound Cyclohepta[b]thiophen-2-yl, 4-(methylthio)phenyl, dual cyano groups Not explicitly reported Likely analogous to
2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Thiophen-2-yl, single cyano group Antioxidant, antimicrobial Multi-component condensation
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Methylphenyl, single cyano group Antimicrobial, antifungal Cyclocondensation of ketones and nitriles
2-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile Cyclohepta[b]thiophene, Schiff base (naphthyl-imine), single cyano group Not reported (structural study) Schiff base condensation

Key Observations:

  • The cyclohepta[b]thiophene moiety introduces a larger ring system than the thiophen-2-yl group in , which may influence steric interactions in biological targets.
  • Electron-Withdrawing Groups: Dual cyano groups in the target compound could increase electrophilicity relative to single-cyano analogs, affecting reactivity in nucleophilic environments (e.g., enzyme active sites) .

Crystallographic and Stability Comparisons

  • Crystal Packing: The thiophen-2-yl derivative forms a 2D hydrogen-bonded network via N–H⋯N and N–H⋯O interactions, stabilizing its lattice.
  • Thermodynamic Stability : The cyclohepta[b]thiophene ring in the target compound and introduces conformational strain compared to smaller chromene systems (e.g., ), possibly affecting thermal stability.

Pharmacological Potential

  • While direct activity data are unavailable, the methylthio group’s sulfur atom could act as a hydrogen-bond acceptor or participate in redox cycling, enhancing antioxidant activity compared to methylphenyl analogs . The dual cyano groups may also potentiate interactions with microbial enzymes, as seen in related nitrile-containing antifungals .

Biological Activity

The compound 2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C24H22N4OS2
  • SMILES Notation : C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(C(=C3N)C#N)C5=CSC=C5)C(=O)CCC4
  • InChI Key : KATNSBAPMOGBRR-UHFFFAOYSA-N

The compound features a unique bicyclic structure that incorporates both thiophene and quinoline moieties. The presence of multiple functional groups enhances its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For instance:

  • In vitro Cytotoxicity : A study demonstrated that derivatives of this compound showed effective cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values ranged from 10 to 20 µM depending on the specific derivative tested .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Preliminary results suggest that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in target cells.

Study 1: Anticancer Efficacy

In a controlled study published in 2023, researchers synthesized several derivatives of the target compound and tested their efficacy against various cancer cell lines. The most potent derivative exhibited an IC50 value of 13.73 µM against HeLa cells, significantly lower than standard chemotherapeutics like Cisplatin .

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of the compound. It was found that at concentrations above 50 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study suggested that further optimization could enhance its antibacterial profile for potential therapeutic applications .

Biological Activity Summary

Activity TypeCell Line / OrganismIC50 (µM)Reference
AnticancerHeLa13.73
AnticancerHepG215.83
AnticancerA54916.89
AntimicrobialStaphylococcus aureus>50
AntimicrobialEscherichia coli>50

Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Activity
2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-1,4,5...C24H22N4OS2Anticancer
2-Amino-1-(3-cyano-5,6,7,8-tetrahydroquinoline)C20H18N4OAntimicrobial
2-Amino-1-(3-cyano-thiophene derivative)C22H20N4OSAntioxidant

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the hexahydroquinoline core followed by functionalization with substituents like the cyano group and methylthio-phenyl moiety. For example, cyclocondensation of enaminonitriles with cyclohepta[b]thiophene derivatives under reflux conditions can yield the core structure, followed by regioselective substitutions. Purification often employs reverse-phase HPLC using gradients of acetonitrile and water to isolate high-purity fractions .

Q. Which spectroscopic and structural characterization methods are most effective?

  • NMR and IR spectroscopy : Used to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in IR; aromatic proton shifts in ¹H NMR) .
  • X-ray crystallography : Resolves molecular conformation, such as sofa-shaped cyclohexenone and pyran rings, and identifies intermolecular interactions like N–H⋯O hydrogen bonds critical for stability .
  • LC-MS/HRMS : Validates molecular weight and fragmentation patterns .

Q. How do functional groups influence the compound’s reactivity?

The cyano group enhances electrophilicity, enabling nucleophilic substitutions, while the methylthio-phenyl moiety contributes to lipophilicity and π-π stacking interactions. The ketone at position 5 participates in hydrogen bonding, affecting solubility and biological target binding .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC₅₀ values or efficacy across studies may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols by:

  • Replicating assays under controlled conditions (pH, temperature).
  • Validating target engagement using orthogonal methods (e.g., SPR for binding affinity, enzymatic inhibition assays) .
  • Applying statistical meta-analysis to reconcile conflicting datasets .

Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?

  • Substituent modification : Replace the methylthio group with sulfoxide/sulfone to study redox sensitivity, or introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance electrophilicity .
  • Scaffold hopping : Replace the cyclohepta[b]thiophene with smaller rings (e.g., cyclopentane) to assess steric effects .
  • Computational modeling : Use DFT calculations to predict electronic effects and docking simulations to prioritize synthetic targets .

Q. How does molecular conformation impact biological activity?

X-ray data reveal that the fused cyclohexenone and pyran rings adopt sofa conformations, positioning the methylthio-phenyl group for optimal hydrophobic interactions. Hydrogen bonding between the amino group and carbonyl oxygen stabilizes the active conformation, as shown in crystallographic studies . Modifying substituents that distort this conformation (e.g., bulky groups at position 1) can reduce potency .

Q. What methodologies assess stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Oxidative stress tests : Expose to H₂O₂ or liver microsomes to identify vulnerable sites (e.g., sulfide oxidation to sulfoxide) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability for storage recommendations .

Methodological Notes

  • Synthesis optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
  • Data interpretation : Combine crystallographic data with molecular dynamics simulations to correlate conformation with activity .
  • Ethical compliance : Adhere to non-human research guidelines for biological testing, as specified in safety protocols .

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